An In-Depth Technical Guide to 2-Methyl-4-nitro-1,3-benzoxazole: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 2-Methyl-4-nitro-1,3-benzoxazole: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-4-nitro-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into its fundamental chemical identifiers, a detailed synthesis protocol, and an exploration of its physicochemical and spectroscopic properties, alongside a discussion of its potential applications in drug development based on the broader class of benzoxazoles.
Core Molecular Identifiers
Precise identification of a chemical entity is paramount for reproducible research. The universally recognized identifiers for 2-Methyl-4-nitro-1,3-benzoxazole are provided below.
| Identifier | Value | Source(s) |
| SMILES | CC1=NC2=C([O-])C=CC=C2O1 | [1] |
| InChI Key | XREFCVYBUYJUNP-UHFFFAOYSA-N | [1] |
| IUPAC Name | 2-methyl-4-nitro-1,3-benzoxazole | [1] |
| CAS Number | 478553-83-2 | [1] |
| Molecular Formula | C8H6N2O3 | [1] |
| Molecular Weight | 178.15 g/mol | [1] |
Synthesis of 2-Methyl-4-nitro-1,3-benzoxazole
The primary synthetic route to 2-Methyl-4-nitro-1,3-benzoxazole involves the cyclization of 2-Amino-3-nitrophenol with triethyl orthoacetate. This method is a variation of the well-established synthesis of 2-substituted benzoxazoles from o-aminophenols.
Reaction Principle
The synthesis proceeds via a condensation reaction followed by an intramolecular cyclization. The ortho-disposed amino and hydroxyl groups of the aminophenol react with the orthoacetate, which serves as a source of an activated acetyl group. The acidic conditions, often inherent to the reaction or added, facilitate the dehydration and subsequent ring closure to form the stable benzoxazole ring system.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of 2-Methyl-4-nitro-1,3-benzoxazole.
Materials:
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2-Amino-3-nitrophenol
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Triethyl orthoacetate
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High-boiling point solvent (e.g., toluene, xylene)
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Acid catalyst (optional, e.g., p-toluenesulfonic acid)
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Standard laboratory glassware for reflux
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Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Amino-3-nitrophenol in a suitable high-boiling point solvent.
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Reagent Addition: Add a stoichiometric equivalent or a slight excess of triethyl orthoacetate to the solution. If an acid catalyst is used, it should be added at this stage.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent to yield the pure 2-Methyl-4-nitro-1,3-benzoxazole.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-Methyl-4-nitro-1,3-benzoxazole.
Physicochemical and Spectroscopic Profile
Due to the limited availability of specific experimental data for 2-Methyl-4-nitro-1,3-benzoxazole in peer-reviewed literature, the following properties are a combination of available data for closely related compounds and theoretical predictions.
Physicochemical Properties
| Property | Predicted/Inferred Value | Notes |
| Appearance | Likely a crystalline solid | Based on related nitroaromatic compounds. |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in common organic solvents (e.g., DMSO, DMF, acetone) | Inferred from the structure. |
| LogP | ~1.38 | A measure of lipophilicity.[1] |
Spectroscopic Characteristics
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzoxazole ring system and a singlet for the methyl group. The electron-withdrawing nitro group will likely cause a downfield shift of the adjacent aromatic protons.
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the nitro group and the carbons of the oxazole ring will have distinct chemical shifts.
IR Spectroscopy: The infrared spectrum is expected to exhibit strong absorption bands characteristic of the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ for asymmetric and symmetric stretching, respectively). Other key signals would include C=N stretching of the oxazole ring and C-H stretching of the aromatic and methyl groups.
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (178.15 m/z). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the benzoxazole ring.
Potential Applications in Drug Development
Antimicrobial and Antifungal Activity: Many benzoxazole derivatives have demonstrated potent antibacterial and antifungal properties.[2] The nitro group, in particular, is a key feature in several antimicrobial drugs, where it can be bioreduced to cytotoxic radical species.
Anticancer Activity: The benzoxazole core is present in numerous compounds with demonstrated anticancer activity.[2] These compounds can act through various mechanisms, including enzyme inhibition and disruption of cellular signaling pathways.
Other Potential Activities: The broader class of benzoxazoles has been investigated for a diverse array of therapeutic applications, including anti-inflammatory, analgesic, and antiviral activities.[2]
The specific substitution pattern of 2-Methyl-4-nitro-1,3-benzoxazole makes it an interesting candidate for screening in various biological assays to explore its potential as a lead compound in drug discovery programs.
Conclusion
2-Methyl-4-nitro-1,3-benzoxazole is a readily identifiable heterocyclic compound with a straightforward synthetic pathway. While a comprehensive experimental characterization is not yet available in the public domain, its structural features suggest it as a valuable molecule for further investigation in the fields of medicinal chemistry and materials science. The established importance of the benzoxazole scaffold and the unique electronic properties imparted by the nitro group warrant further exploration of its biological and physicochemical properties.
References
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NIH. 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. [Link]
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ResearchGate. Biological activities of benzoxazole and its derivatives. [Link]
